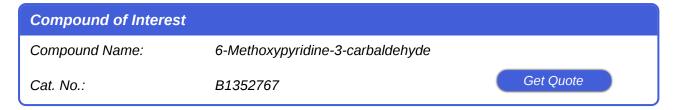


A Comprehensive Technical Guide to 6-Methoxypyridine-3-carbaldehyde (CAS: 65873-72-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbaldehyde, also known as 6-methoxynicotinaldehyde, is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a pyridine ring functionalized with an electron-donating methoxy group and an electron-withdrawing aldehyde group, imparts significant reactivity and makes it a versatile precursor for a wide range of heterocyclic compounds.[1] This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis, chemical applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **6-Methoxypyridine-3-carbaldehyde** are summarized below. The compound typically appears as an off-white to pale yellow solid.[1] [2]



Property	Value	References
CAS Number	65873-72-5	[3][4]
Molecular Formula	C7H7NO2	[2][3][4]
Molecular Weight	137.14 g/mol	[3][4]
IUPAC Name	6-methoxypyridine-3- carbaldehyde	[4]
Synonyms	6-Methoxy-3- pyridinecarboxaldehyde, 6- Methoxynicotinaldehyde	[1]
Appearance	Off-white to pale yellow solid/crystal	[1][2]
Melting Point	51-54 °C	[3]
Boiling Point	65-70 °C (at 12 Torr)	[3]
Density	1.159 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	> 110 °C (> 230 °F)	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[1][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **6-Methoxypyridine-3-carbaldehyde**. While raw spectra depend on instrumentation and conditions, the expected characteristic signals are tabulated below.



Technique	Expected Peaks / Signals	References
¹ H NMR	δ (ppm): ~9.9-10.1 (s, 1H, - CHO), ~8.6 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar- H), ~3.9 (s, 3H, -OCH ₃). (Predicted based on similar structures).	[5]
¹³ C NMR	δ (ppm): ~190 (-CHO), ~165 (C-OCH ₃), ~152 (Ar-C), ~138 (Ar-C), ~118 (Ar-C), ~110 (Ar-C), ~55 (-OCH ₃). (Predicted).	[5]
IR Spectroscopy	ν (cm ⁻¹): ~2820 & ~2720 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~1600 & ~1480 (C=C/C=N stretch, aromatic ring), ~1250 (C-O stretch, ether). FTIR and ATR-IR data have been recorded.	[4]
Mass Spectrometry	m/z: 137 [M] ⁺ , with fragmentation patterns corresponding to the loss of CO, CH ₃ , and OCH ₃ groups.	[4]

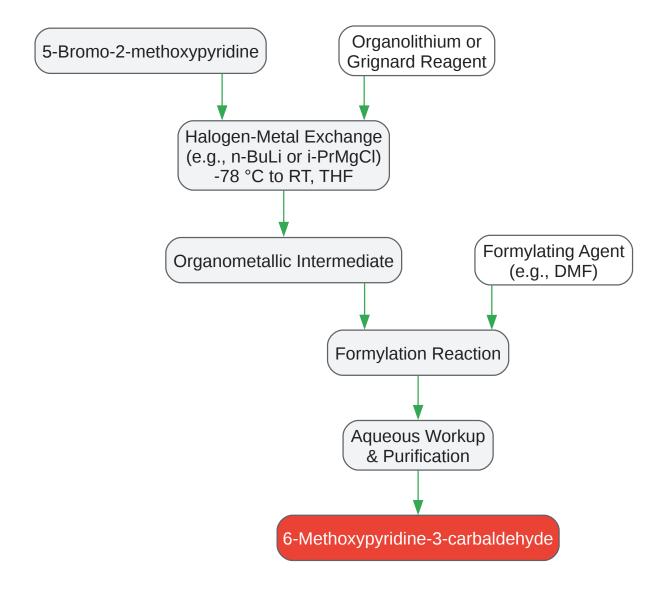
Synthesis and Experimental Protocols

6-Methoxypyridine-3-carbaldehyde can be effectively synthesized from commercially available precursors such as 5-bromo-2-methoxypyridine. The general strategy involves a halogen-metal exchange followed by formylation.

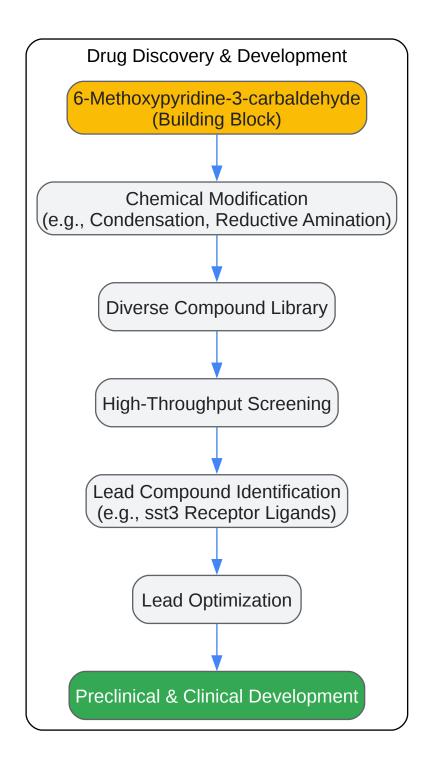
General Synthesis Workflow

The synthesis involves converting the bromo-substituted pyridine into a more reactive organometallic intermediate, which is then quenched with an electrophilic formylating agent.









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